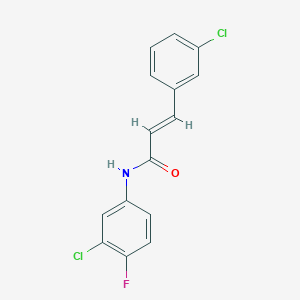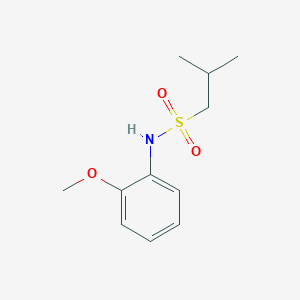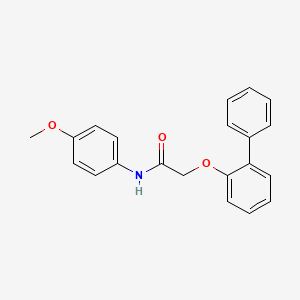![molecular formula C18H16N2O3 B5809540 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as NPA-TIQ, is a molecule that has been widely studied for its potential use in medicinal chemistry. This compound has shown promise in various scientific research applications, including its ability to inhibit specific enzymes and its potential as a therapeutic agent for certain diseases.
作用機序
The mechanism of action of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to specific enzymes and inhibit their activity. 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to bind to the active site of tyrosinase and acetylcholinesterase, preventing these enzymes from carrying out their normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline are largely dependent on the specific enzyme that it is inhibiting. In the case of tyrosinase, inhibition of this enzyme could lead to a reduction in melanin production in the skin, resulting in a skin-whitening effect. In the case of acetylcholinesterase, inhibition of this enzyme could lead to an increase in the levels of acetylcholine in the brain, potentially improving cognitive function in individuals with neurological disorders.
実験室実験の利点と制限
One advantage of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively inhibit specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. However, one limitation of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is that its synthesis involves a multi-step process that can be time-consuming and expensive.
将来の方向性
There are several potential future directions for research involving 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline derivatives that could have improved potency and selectivity for specific enzymes. Another area of interest is the use of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential skin-whitening effects of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives.
合成法
The synthesis of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(3-nitrophenyl)-2-propenoic acid ethyl ester. Finally, this compound is reacted with tetrahydroisoquinoline in the presence of a base to form 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes. One study found that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline was able to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This suggests that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline could have potential as a skin-whitening agent.
Another study found that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline was able to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline could have potential as a therapeutic agent for certain neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(9-8-14-4-3-7-17(12-14)20(22)23)19-11-10-15-5-1-2-6-16(15)13-19/h1-9,12H,10-11,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXPDDWDYZKZJM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)
![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)



![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)